molecular formula C12H18N2 B3049995 [(3R)-1-benzylpyrrolidin-3-yl]methanamine CAS No. 229323-04-0

[(3R)-1-benzylpyrrolidin-3-yl]methanamine

Cat. No.: B3049995
CAS No.: 229323-04-0
M. Wt: 190.28 g/mol
InChI Key: SUAKIVNGQVUKJA-GFCCVEGCSA-N
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Description

[(3R)-1-Benzylpyrrolidin-3-yl]methanamine is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position and a primary amine (-CH₂NH₂) at the 3-position of the pyrrolidine ring. Its stereochemistry, specifically the R-configuration at the 3-position, is critical for its biological interactions and synthetic applications. This compound is structurally related to intermediates used in pharmaceutical synthesis, such as Tofacitinib citrate, a Janus kinase inhibitor . Its primary amine functionality and rigid pyrrolidine scaffold make it valuable for drug discovery, particularly in modulating receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

[(3R)-1-benzylpyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAKIVNGQVUKJA-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364036
Record name 1-[(3R)-1-Benzylpyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229323-04-0
Record name 1-[(3R)-1-Benzylpyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-benzylpyrrolidin-3-yl]methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination reactions involving formaldehyde and an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be used for purification.

Chemical Reactions Analysis

Types of Reactions

[(3R)-1-benzylpyrrolidin-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the methanamine group to other amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like benzyl halides or other alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpyrrolidine oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

[(3R)-1-benzylpyrrolidin-3-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [(3R)-1-benzylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-(1-Benzylpyrrolidin-3-yl)methanamine

  • Key Difference : Enantiomeric configuration (S vs. R).
  • Impact: Stereochemistry significantly affects receptor binding. Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

2-(1-Benzylpyrrolidin-3-yl)ethylamine

  • Structure : Features an ethylamine chain (-CH₂CH₂NH₂) instead of methanamine.
  • Impact : The extended chain may enhance lipophilicity and alter binding kinetics. This compound is available as a hydrochloride salt, indicating improved solubility for in vivo studies .
Compound Molecular Formula Molecular Weight Amine Type Key Feature
[(3R)-1-Benzylpyrrolidin-3-yl]methanamine C₁₂H₁₈N₂ 190.28 g/mol Primary R-configuration
(S)-(1-Benzylpyrrolidin-3-yl)methanamine C₁₂H₁₈N₂ 190.28 g/mol Primary S-configuration (discontinued)
2-(1-Benzylpyrrolidin-3-yl)ethylamine C₁₃H₂₀N₂ 204.31 g/mol Primary Ethylamine chain

Piperidine-Based Analogs

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine

  • Structure : Piperidine core with a methyl group at C4.
  • Application: Key intermediate in Tofacitinib synthesis.

[1-(3-Methylbenzoyl)piperidin-3-yl]methanamine

  • Structure : Piperidine with a 3-methylbenzoyl substituent.
  • Impact : The benzoyl group introduces steric bulk and electron-withdrawing effects, which may reduce amine reactivity but enhance target specificity .
Compound Molecular Formula Molecular Weight Core Structure Key Feature
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine C₁₄H₂₂N₂ 218.34 g/mol Piperidine Methyl group at C4
[1-(3-Methylbenzoyl)piperidin-3-yl]methanamine C₁₄H₁₈N₂O 230.31 g/mol Piperidine 3-Methylbenzoyl group

Heterocyclic and Substituted Derivatives

4-(1-Benzylpyrrolidin-3-yl)pyridine

  • Synthesis : Achieved via alkylation of pyridine with 1-bromo-3-chloropropane (50% yield) .
  • Impact : The pyridine moiety enhances π-π stacking interactions, useful in kinase inhibitor design.

[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine

  • Structure : Pyrrolidine with a nitrobenzenesulfonyl group.
  • Application : The sulfonyl group acts as a protective group in multi-step syntheses, improving regioselectivity .
Compound Molecular Formula Molecular Weight Key Feature
4-(1-Benzylpyrrolidin-3-yl)pyridine C₁₆H₁₈N₂ 238.34 g/mol Pyridine substituent
[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine C₁₁H₁₅N₃O₄S 285.32 g/mol Sulfonyl protective group

Key Research Findings

  • Stereochemical Influence : The R-configuration in this compound is critical for its role as a chiral building block, with enantiomeric purity >99% required for pharmaceutical intermediates .
  • Synthetic Challenges : Lower yields (e.g., 50% in pyridine alkylation ) highlight the need for optimized protocols, particularly in stereoselective synthesis.
  • Biological Relevance : Pyrrolidine analogs are preferred over piperidines in certain CNS drugs due to improved blood-brain barrier penetration .

Biological Activity

[(3R)-1-benzylpyrrolidin-3-yl]methanamine, also known as (R)-benzylmethylaminopyrrolidine (BMAP), is a chiral amine compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered nitrogen-containing heterocycle (pyrrolidine) with a benzyl group and a methanamine moiety. Its molecular formula is C12H18N2C_{12}H_{18}N_2, and it has the following structure:

Structure  3R 1 benzylpyrrolidin 3 ylmethanamine\text{Structure }\quad \text{ 3R 1 benzylpyrrolidin 3 yl}\text{methanamine}

This unique structure imparts specific chemical and biological properties, distinguishing it from other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its inhibitory effects on the dopamine transporter (DAT). By inhibiting DAT, BMAP may elevate dopamine levels in the synaptic cleft, potentially impacting functions such as movement, reward, and motivation .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Neuromodulation : BMAP acts as a neuromodulator, influencing neurotransmitter activity in the brain. Studies show that it can improve motor function in animal models of Parkinson's disease by alleviating symptoms associated with dopamine deficiency .
  • Potential Therapeutic Applications : Due to its biological activity, BMAP is being explored as a candidate for treating neurological disorders. It has shown promise in enhancing motor function and could serve as a lead compound for developing new medications targeting conditions like Parkinson's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Animal Model Studies : Research conducted on rodent models demonstrated that administration of BMAP resulted in significant improvements in motor coordination and reduced symptoms of Parkinson's disease. These findings suggest its potential utility in clinical settings .
  • In Vitro Studies : In vitro assays have shown that BMAP effectively inhibits DAT at concentrations that are pharmacologically relevant. This inhibition leads to increased dopamine availability, which is crucial for therapeutic outcomes in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented in the following table:

Compound NameStructureKey Differences
1-Benzylpyrrolidin-2-oneStructureContains a carbonyl group at position 2 instead of an amine.
(S)-1-benzylpyrrolidin-3-olStructureContains a hydroxyl group instead of an amine at position 3.
N-Benzyloxycarbonyl-pyrrolidineStructureFeatures a benzyloxycarbonyl protecting group instead of a benzyl group.

This comparison highlights the significance of stereochemistry and functional groups in determining biological activity.

Q & A

Basic: What are the key synthetic routes for [(3R)-1-benzylpyrrolidin-3-yl]methanamine, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a chiral pyrrolidine precursor can react with benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the benzyl group. Enantiomeric purity is often achieved using chiral auxiliaries or catalysts, as demonstrated in the synthesis of structurally related piperidine intermediates for pharmaceuticals like Tofacitinib . Optimizing temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF vs. THF) can improve yields from 60% to >85% .

Advanced: How can researchers resolve enantiomeric impurities in this compound?

Advanced chiral resolution techniques include:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers.
  • Diastereomeric Salt Formation : Reacting the racemic mixture with chiral acids (e.g., tartaric acid) to crystallize specific diastereomers.
  • Asymmetric Catalysis : Employing transition-metal catalysts (e.g., Ru-BINAP complexes) during synthesis to directly obtain the (3R)-enantiomer .
    Validation via polarimetry and ¹³C NMR can confirm enantiopurity (>99% ee) .

Basic: What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming the benzyl group (δ 7.2–7.4 ppm aromatic protons) and pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns stereochemistry by correlating proton-proton and proton-carbon couplings .
  • IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₈N₂, m/z 190.28) .

Advanced: How can computational modeling predict the compound’s bioactivity?

  • Molecular Docking : Simulate interactions with targets like GPCRs or enzymes (e.g., monoamine oxidases) using software like AutoDock Vina.
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity.
  • MD Simulations : Study conformational stability in biological membranes over nanosecond timescales.
    These methods are validated against experimental IC₅₀ values from kinase inhibition assays .

Basic: What in vitro assays evaluate the compound’s biological activity?

  • Receptor Binding Assays : Radioligand competition assays (e.g., using ³H-labeled ligands) to measure affinity for adrenergic or dopaminergic receptors.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., MAO-A/MAO-B inhibition) with kinetic analysis (Km/Vmax).
  • Cytotoxicity Screening : MTT assays in A549 or HeLa cells to assess IC₅₀ values, comparing activity to structural analogs .

Advanced: How to address contradictions in reported synthetic yields or bioactivity data?

  • Reproducibility Checks : Replicate procedures with strict control of variables (e.g., anhydrous solvents, inert atmosphere).
  • Meta-Analysis : Compare reaction conditions (e.g., catalyst loading, temperature) across studies to identify optimal parameters.
  • Cross-Validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm bioactivity trends.
    Discrepancies may arise from impurities in starting materials or differences in cell line viability thresholds .

Basic: What derivative synthesis strategies enhance structure-activity relationship (SAR) studies?

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzyl ring via Suzuki-Miyaura coupling .
  • Ring Substitutions : Replace pyrrolidine with piperidine or morpholine to study steric effects.
  • Prodrug Design : Conjugate with ester or carbamate groups to improve bioavailability .

Advanced: How to scale up synthesis while maintaining enantiopurity?

  • Continuous Flow Chemistry : Enhances mixing and heat transfer, reducing racemization during amide bond formation.
  • Immobilized Catalysts : Use polymer-supported chiral ligands (e.g., BINAP-on-silica) for recyclable asymmetric hydrogenation.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress and impurity profiles in real time .

Notes

  • Avoid commercial sources (e.g., BenchChem) as per guidelines.
  • Structural and synthetic data are cross-validated using peer-reviewed methods .
  • Advanced questions emphasize mechanistic and methodological rigor, while basic questions focus on foundational techniques.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[(3R)-1-benzylpyrrolidin-3-yl]methanamine
Reactant of Route 2
[(3R)-1-benzylpyrrolidin-3-yl]methanamine

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